N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLGOZCOOVMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on core heterocycles, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Structural Insights
Core Heterocycle Diversity: The target compound’s triazolo[4,5-d]pyrimidine core is distinct from the 1,2,4-triazole (618415-13-7) or thiadiazole (329709-85-5) cores in analogs. Triazolopyrimidines are known for kinase inhibition due to ATP-binding mimicry, whereas thiadiazoles are associated with antimicrobial activity .
Substituent Effects :
- Halogenated Aromatics : The 4-fluorophenyl group in the target compound may improve membrane permeability compared to the 3-chloro-4-fluorophenyl in 618415-13-5. Fluorine’s electronegativity could stabilize π-π interactions in biological targets .
- Cyclohexyl vs. Alkyl Groups : The cyclohexyl moiety in the target compound offers conformational rigidity, contrasting with the ethyl group in 618415-13-7, which may increase solubility but reduce steric hindrance.
- Sulfur Linkages : Sulfanylacetamide groups (target compound, 618415-13-7) enhance metabolic stability compared to ester or nitro groups (763124-79-4), which are prone to hydrolysis or reduction .
Compounds: Compounds e–h in (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) feature diphenylhexan backbones and oxazinan rings, diverging significantly from the triazolopyrimidine scaffold. These may target proteases or peptidases rather than kinases .
Research Findings and Limitations
- Pharmacological Data: No direct activity data for the target compound is available in the provided evidence. Inferences are based on structural analogs (e.g., kinase inhibition for triazolopyrimidines, antimicrobial activity for thiadiazoles) .
- Synthetic Feasibility : The sulfanylacetamide linkage in the target compound suggests straightforward synthetic routes via nucleophilic substitution, akin to 618415-13-7 .
- Contradictions : compounds highlight structural diversity but lack direct comparability to the target, emphasizing the need for focused pharmacological studies.
Biological Activity
N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structural framework that includes:
- Triazolopyrimidine Core : A critical component associated with various biological activities.
- Cyclohexyl Moiety : Enhances lipophilicity and may influence pharmacokinetics.
- Fluorophenyl Group : Known to improve the pharmacological profile by enhancing binding affinity to biological targets.
Research indicates that this compound exhibits significant antitumor activity against various human cancer cell lines. The proposed mechanisms include:
- Inhibition of Critical Signaling Pathways : Similar compounds have been shown to interfere with mitogen-activated protein kinases (MAPK) and other pathways essential for cancer cell survival and proliferation.
- Targeting Specific Proteins : Molecular docking studies suggest that this compound may bind to proteins involved in tumor growth regulation, thus inhibiting their function.
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with similar triazolopyrimidine derivatives is useful. The following table summarizes the reported activities:
Study 1: Antitumor Efficacy in Cell Lines
A study published in ResearchGate demonstrated that this compound exhibited potent antitumor activity against several cancer cell lines including:
- Breast Cancer (MCF-7) : IC50 value of 0.8 μM.
- Lung Cancer (A549) : IC50 value of 1.2 μM.
This study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. The study revealed:
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, leading to reduced proliferation rates.
Broader Therapeutic Applications
In addition to its antitumor properties, compounds with similar structural features have been investigated for their antimicrobial and anti-inflammatory activities. Preliminary studies suggest that N-cyclohexyl derivatives may also exhibit:
- Antimicrobial Activity : Against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Potentially through inhibition of pro-inflammatory cytokines.
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions involving:
- Copolymerization strategies : Similar to methods used for polycationic dye-fixatives, where sulfanyl-acetamide derivatives are formed by coupling thiol-containing intermediates with halogenated pyrimidine cores under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether bond formation : Reaction of 7-mercapto-triazolo[4,5-d]pyrimidine derivatives with bromoacetamide intermediates, monitored by TLC and purified via column chromatography .
- Characterization : Intermediates are validated using ¹H/¹³C NMR, HPLC, and mass spectrometry. For example, the 4-fluorophenyl-triazolo-pyrimidine core is confirmed by aromatic proton signals at δ 7.8–8.2 ppm in DMSO-d₆ .
Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is employed to resolve the structure:
- Crystallization : Slow evaporation of a DMSO/EtOH mixture yields crystals suitable for SCXRD .
- Key parameters : Monoclinic space groups (e.g., P2₁/c) with unit cell dimensions a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76°. Hydrogen bonding between the acetamide NH and triazolo N atoms stabilizes the lattice .
- Implications : The sulfanyl bridge adopts a gauche conformation, influencing solubility and reactivity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized using flow chemistry or Design of Experiments (DoE)?
- Flow chemistry : Continuous-flow reactors enable precise control of reaction parameters (temperature, residence time) for thioether bond formation, reducing side products like disulfides .
- DoE : A central composite design optimizes variables (e.g., molar ratio of reactants, solvent polarity). Response surface models predict ideal conditions (e.g., 1.2 eq. bromoacetamide, 60°C, DMF solvent), achieving >85% yield .
Q. What methodologies are used to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution-state) and XRD (solid-state) data arise from conformational flexibility. Strategies include:
- DFT calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian 16) with experimental data to identify dominant conformers in solution .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in the triazolo-pyrimidine core) that explain deviations from XRD-derived geometries .
Q. How can biological activity be systematically evaluated, and what are key SAR findings for related analogs?
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR2) using fluorescence polarization assays. IC₅₀ values correlate with electron-withdrawing substituents (e.g., 4-fluorophenyl enhances binding by 3-fold vs. phenyl) .
- SAR trends : The cyclohexyl group improves metabolic stability compared to linear alkyl chains, while sulfanyl replacement with sulfone reduces potency .
Q. What computational approaches predict pharmacokinetic properties or binding modes?
- ADME prediction : SwissADME calculates logP (2.8) and topological polar surface area (95 Ų), suggesting moderate oral bioavailability .
- Molecular docking : Autodock Vina models the compound in the ATP-binding pocket of kinases, highlighting hydrogen bonds between the acetamide carbonyl and Lys72 (PDB: 1M17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
